![molecular formula C11H15ClS B14435157 1-[(Butylsulfanyl)methyl]-4-chlorobenzene CAS No. 78985-17-8](/img/structure/B14435157.png)
1-[(Butylsulfanyl)methyl]-4-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Butylsulfanyl)methyl]-4-chlorobenzene is an organic compound with the molecular formula C11H15ClS It is characterized by a butylsulfanyl group attached to a benzene ring substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Butylsulfanyl)methyl]-4-chlorobenzene typically involves the reaction of 4-chlorobenzyl chloride with butyl mercaptan in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[(Butylsulfanyl)methyl]-4-chlorobenzene undergoes various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Amines, alkoxides, typically in the presence of a base.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Substitution: Amino or alkoxy derivatives.
Reduction: Dechlorinated or modified butylsulfanyl derivatives.
Scientific Research Applications
1-[(Butylsulfanyl)methyl]-4-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Butylsulfanyl)methyl]-4-chlorobenzene involves its interaction with specific molecular targets. The butylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The chlorine atom may also participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
- 1-[(Methylsulfanyl)methyl]-4-chlorobenzene
- 1-[(Ethylsulfanyl)methyl]-4-chlorobenzene
- 1-[(Propylsulfanyl)methyl]-4-chlorobenzene
Comparison: 1-[(Butylsulfanyl)methyl]-4-chlorobenzene is unique due to the length of its butylsulfanyl group, which can influence its solubility, reactivity, and interactions compared to shorter alkylsulfanyl analogs. The presence of the chlorine atom also adds to its distinct chemical behavior .
Properties
CAS No. |
78985-17-8 |
|---|---|
Molecular Formula |
C11H15ClS |
Molecular Weight |
214.76 g/mol |
IUPAC Name |
1-(butylsulfanylmethyl)-4-chlorobenzene |
InChI |
InChI=1S/C11H15ClS/c1-2-3-8-13-9-10-4-6-11(12)7-5-10/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
STLHYQXGDWEHCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



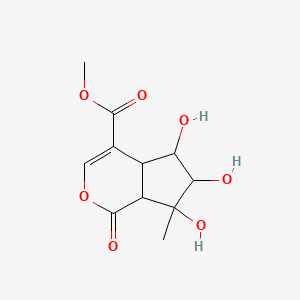
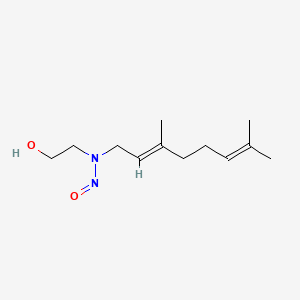
![1-[(E)-(2-Chlorophenyl)diazenyl]-N-ethylnaphthalen-2-amine](/img/structure/B14435096.png)
![5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14435097.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B14435099.png)
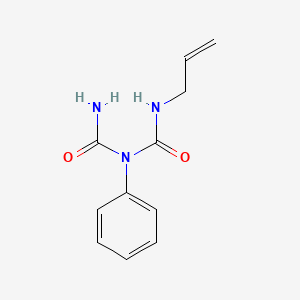
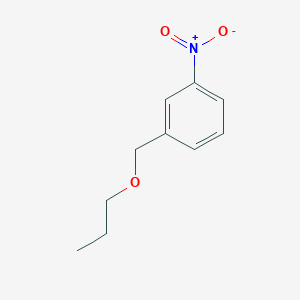
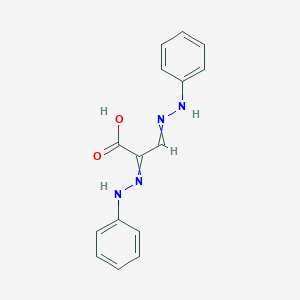
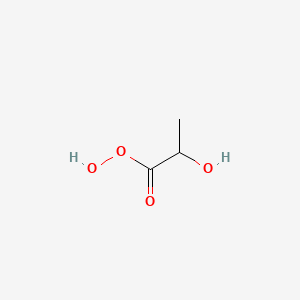
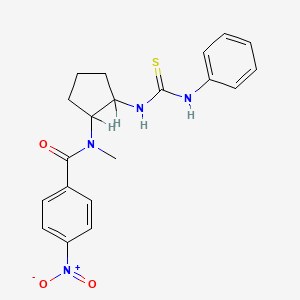
![Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl-](/img/structure/B14435143.png)
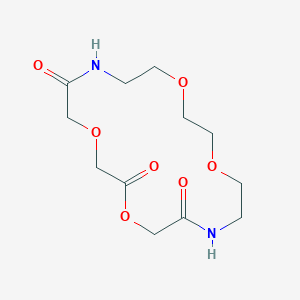
![1-[Methyl(nitroso)amino]butyl acetate](/img/structure/B14435158.png)
